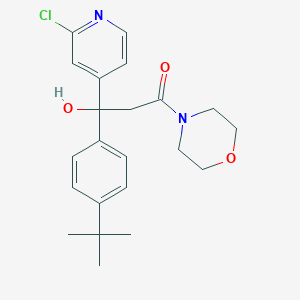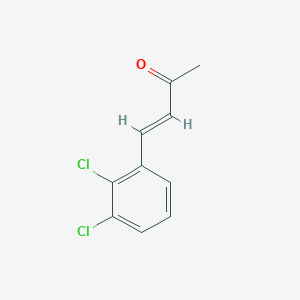
Zearalenone 4-Sulfate Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems. It is often found as a contaminant in crops and cereal-based products, posing potential health risks to both humans and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zearalenone 4-Sulfate Ammonium Salt typically involves the reaction of zearalenone with sulfuric acid to form the sulfate ester, followed by neutralization with ammonium hydroxide to yield the ammonium salt. A common method involves dissolving zearalenone in dry methanol and reacting it with zinc and ammonium formate under an inert atmosphere at room temperature. The reaction mixture is then filtered and evaporated, and the product is purified using silica gel chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, reaction, and purification is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Zearalenone 4-Sulfate Ammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as zearalanone and zearalanols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and ammonium formate in methanol are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of zearalenone.
Reduction: Zearalanone, α-zearalanol, and β-zearalanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Zearalenone 4-Sulfate Ammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed.
Medicine: Research focuses on its xenoestrogenic effects and potential role in reproductive disorders and cancer development.
Mecanismo De Acción
Zearalenone 4-Sulfate Ammonium Salt exerts its effects primarily through its ability to bind to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various biological responses, including changes in gene expression and cellular function. The compound’s interaction with serum albumin also affects its distribution and toxicity in the body. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence reproductive health and potentially contribute to carcinogenesis .
Comparación Con Compuestos Similares
Zearalenone: The parent compound, known for its xenoestrogenic properties.
α-Zearalanol and β-Zearalanol: Reduced derivatives with similar biological activities.
Zearalenone-14-Glucoside: Another conjugated derivative with different toxicokinetic properties.
Uniqueness: Zearalenone 4-Sulfate Ammonium Salt is unique due to its sulfate conjugation, which affects its solubility, stability, and interaction with biological molecules. This conjugation can influence its toxicokinetics and toxicity, making it distinct from other zearalenone derivatives .
Propiedades
Fórmula molecular |
C18H25NO8S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate |
InChI |
InChI=1S/C18H22O8S.H3N/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12;/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24);1H3/b7-3+;/t12-;/m0./s1 |
Clave InChI |
QERXYCPQYWGNFX-XQAKIGHYSA-N |
SMILES isomérico |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |
SMILES canónico |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)




![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)

